(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a trifluoromethoxyphenyl group and a methoxy group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-25-14-7-2-4-10-8-13(16(22)24)17(26-15(10)14)23-11-5-3-6-12(9-11)27-18(19,20)21/h2-9H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOJFPGJFBKBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)OC(F)(F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and malononitrile, under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-(trifluoromethoxy)aniline, under acidic or basic conditions.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, typically using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise in several areas:
Anti-inflammatory: It has been studied for its potential to inhibit inflammatory pathways.
Antioxidant: Its ability to scavenge free radicals makes it a candidate for preventing oxidative stress-related diseases.
Anticancer: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory mediators.
Pathways: The compound may modulate oxidative stress pathways by enhancing the activity of antioxidant enzymes or directly scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
(2Z)-8-methoxy-2-{[3-(methoxy)phenyl]imino}-2H-chromene-3-carboxamide: Similar structure but lacks the trifluoromethoxy group.
(2Z)-8-methoxy-2-{[3-(chloromethoxy)phenyl]imino}-2H-chromene-3-carboxamide: Contains a chloromethoxy group instead of trifluoromethoxy.
(2Z)-8-methoxy-2-{[3-(fluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide: Contains a fluoromethoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in (2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may enhance its efficacy and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the chromene derivative class. Its unique structural features, including a chromene core and a trifluoromethoxy group, suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 362.308 g/mol
- CAS Number : 1327168-19-3
Biological Activity Overview
Research indicates that chromene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound under review has shown notable effects in the following areas:
1. Anticancer Activity
Studies have demonstrated that compounds similar to this compound possess significant telomerase inhibitory activity. Telomerase is an enzyme often overexpressed in cancer cells, facilitating their immortality. In a related study involving 66 chromone derivatives, some exhibited IC values lower than 1 µM against telomerase, indicating strong inhibitory potential compared to staurosporine (IC = 6.41 µM) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Cell Cycle Arrest : Flow cytometric analysis revealed that certain derivatives can arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in a concentration-dependent manner.
- Inhibition of Dyskerin Expression : Western blotting results indicate that these compounds can reduce dyskerin levels, a protein associated with telomerase activity and tumor progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of methoxy groups on the phenyl ring significantly affects both telomerase inhibitory activity and cytotoxicity.
- Variations in the position and type of substituents on the phenyl ring can lead to differing biological responses .
Comparative Biological Activity Table
| Compound | IC (µM) | Mechanism of Action | Notable Effects |
|---|---|---|---|
| Staurosporine | 6.41 | Telomerase inhibition | Anticancer |
| Compound A33 | <1 | Cell cycle arrest, apoptosis | Strong telomerase inhibitor |
| (2Z)-8-methoxy-... | TBD | TBD | TBD |
Case Studies
- Telomerase Inhibitors : In a study focused on various chromone derivatives, several compounds demonstrated significant telomerase inhibition, suggesting that modifications to the chromene structure can enhance biological activity .
- Antioxidant Activity : Research on structurally similar compounds indicates potential antioxidant properties, although specific data for this compound is limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
